molecular formula C10H16ClN3OS B1525010 1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane hydrochloride CAS No. 1311316-55-8

1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane hydrochloride

Cat. No. B1525010
M. Wt: 261.77 g/mol
InChI Key: WKKAWNBWWDDZFG-UHFFFAOYSA-N
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Description

“4-methyl-1,3-thiazole-5-carbonyl chloride” is a biochemical used for proteomics research . Its molecular formula is C5H4ClNOS and its molecular weight is 161.61 .


Synthesis Analysis

There are several methods to synthesize “4-methyl-1,3-thiazole-5-carbonyl chloride”. One method involves the use of N,N,N,N,N,N-hexamethylphosphoric triamide in toluene . Another method uses oxalyl dichloride in dichloromethane at 0℃ . A third method uses thionyl chloride in benzene at 0℃ .

Scientific Research Applications

Synthesis and Applications of Diazepines and Thiazoles

  • Synthetic Pathways and Derivatives : Research has explored the synthesis and potential applications of various diazepines and thiazoles. For example, the expeditious synthesis of new 1,2,3-thiadiazoles and 1,2,3-selenadiazoles from 1,2-diaza-1,3-butadienes via Hurd-Mori-type reactions, highlighting the versatility of these compounds in creating a wide range of cyclic compounds (Attanasi et al., 2003).

  • Catalytic Properties : Another study focused on the olefin epoxidation by manganese(III) complexes of bisphenolate ligands, demonstrating the effect of Lewis basicity of ligands on reactivity, which may relate to the catalytic potential of diazepane-based compounds (Sankaralingam & Palaniandavar, 2014).

  • Mechanism of Hydrolysis : The mechanism of alkaline hydrolysis of diazepam has been studied, providing insights into the chemical behavior of diazepines under specific conditions, which might be indirectly related to understanding the stability and reactions of compounds like 1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane hydrochloride (Yang, 1998).

  • Innovative Synthetic Approaches : Research into Ugi multicomponent reaction followed by an intramolecular nucleophilic substitution provides a convergent multicomponent synthesis method for 1-sulfonyl 1,4-diazepan-5-ones and their benzo-fused derivatives, showcasing innovative approaches to synthesizing complex diazepine structures (Banfi et al., 2007).

Safety And Hazards

The safety and hazards of “4-methyl-1,3-thiazole-5-carbonyl chloride” are not well-documented. It’s recommended to handle this compound with care and use appropriate safety measures .

properties

IUPAC Name

1,4-diazepan-1-yl-(4-methyl-1,3-thiazol-5-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS.ClH/c1-8-9(15-7-12-8)10(14)13-5-2-3-11-4-6-13;/h7,11H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKAWNBWWDDZFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CCCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane hydrochloride

CAS RN

1311316-55-8
Record name Methanone, (hexahydro-1H-1,4-diazepin-1-yl)(4-methyl-5-thiazolyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311316-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane hydrochloride
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1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane hydrochloride
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1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane hydrochloride
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